
1-叔丁基-3-甲基-1H-吡唑-5-胺
描述
1-sec-Butyl-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构表征
1-sec-Butyl-3-methyl-1H-pyrazol-5-amine及其衍生物已被广泛研究,以实现其高效合成和结构表征。例如,一项研究报道了相关化合物的高效一锅两步合成,展示了该化合物的易合成性和创造有价值的吡唑衍生物的潜力(Becerra, Rojas, & Castillo, 2021)。另一项研究专注于吡唑衍生物的合成和表征,为这些化合物的分子结构和光谱分析提供了见解(Titi et al., 2020)。
非线性光学性质
研究还深入探讨了吡唑衍生物的非线性光学性质。一项研究探讨了4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺的合成和表征,揭示了其由于分子内电荷转移能力而在非线性光学领域具有潜力(Tamer et al., 2016)。
催化应用
这些化合物还在催化领域有应用。一项研究报道了吡唑基化合物在锌配合物合成中的应用,然后将其作为催化剂用于CO2和环己烯氧化合物的共聚反应(Matiwane, Obuah, & Darkwa, 2020)。这突显了它们在环境化学和材料科学中的实用性。
药物应用
在制药领域,这些化合物也表现出潜力。一项研究探讨了新型吡唑衍生物的合成和杀虫活性,表明它们在害虫控制中的潜在用途(Ohno et al., 2010)。
化学反应性研究
研究还专注于了解吡唑衍生物的化学反应性。一项对1H-吡唑-5-胺与不同试剂的反应性的调查揭示了通往吡唑并[3,4-c]异噻唑和吡唑并[3,4-d]噻唑的新途径,为有机化学领域做出了贡献(Koyioni et al., 2014)。
作用机制
Target of Action
The primary targets of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine are currently unknown . The compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It is known that the amino group in pyrazole compounds like this one can undergo a series of nucleophilic substitution reactions, leading to the formation of various pyrazole derivatives .
安全和危害
生化分析
Biochemical Properties
1-sec-Butyl-3-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine and DPP-4 results in the inhibition of the enzyme, which can lead to increased insulin secretion and improved glucose tolerance . Additionally, this compound has been shown to bind to certain receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
1-sec-Butyl-3-methyl-1H-pyrazol-5-amine exerts various effects on different types of cells and cellular processes. In particular, it has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis . Activation of AMPK by 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine leads to increased glucose uptake and fatty acid oxidation, thereby enhancing cellular energy production . Furthermore, this compound has been shown to modulate the expression of genes involved in inflammation and oxidative stress, contributing to its potential anti-inflammatory and antioxidant effects .
Molecular Mechanism
The molecular mechanism of action of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the binding of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine to DPP-4 results in the inhibition of the enzyme’s catalytic activity, leading to increased levels of incretin hormones and improved glucose metabolism . Additionally, this compound can modulate the activity of transcription factors, such as nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation and immune responses . By inhibiting NF-κB activation, 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine can reduce the production of pro-inflammatory cytokines and mitigate inflammatory processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine have been observed to change over time. This compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine has been shown to enhance cellular energy production and reduce oxidative stress . In contrast, long-term exposure may lead to adaptive responses, such as changes in gene expression and metabolic flux, which can influence the overall cellular response .
Dosage Effects in Animal Models
The effects of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine in animal models vary with different dosages. At low doses, this compound has been found to improve glucose tolerance and reduce inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the species and the duration of exposure. Therefore, careful dose optimization is essential to maximize the therapeutic benefits of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine while minimizing potential risks .
Metabolic Pathways
1-sec-Butyl-3-methyl-1H-pyrazol-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . Additionally, 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine can influence metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .
Transport and Distribution
The transport and distribution of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its uptake into target cells . Once inside the cells, 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine can bind to intracellular proteins, such as heat shock proteins (HSPs), which assist in its proper folding and localization . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and the nucleus, through the presence of targeting signals and post-translational modifications . For example, the addition of a mitochondrial targeting sequence can direct 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine to the mitochondria, where it can modulate mitochondrial function and energy production . Similarly, nuclear localization signals can facilitate the transport of this compound into the nucleus, allowing it to interact with transcription factors and regulate gene expression .
属性
IUPAC Name |
2-butan-2-yl-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-7(3)11-8(9)5-6(2)10-11/h5,7H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSBOHCPDGPFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599114 | |
| Record name | 1-(Butan-2-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90206-23-8 | |
| Record name | 3-Methyl-1-(1-methylpropyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90206-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Butan-2-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


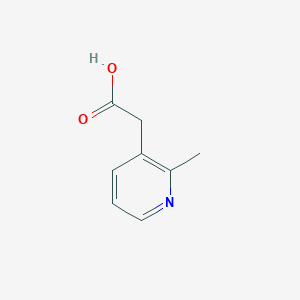
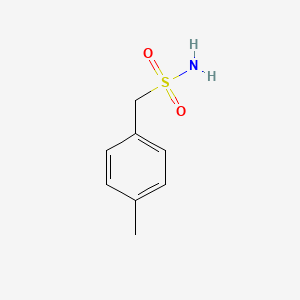

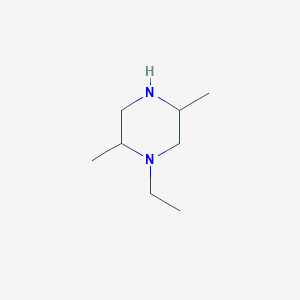

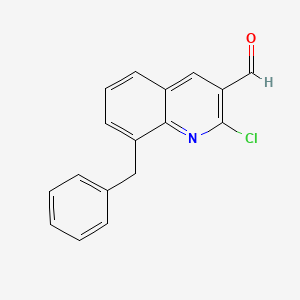
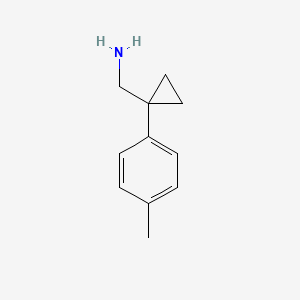
amine](/img/structure/B1320156.png)
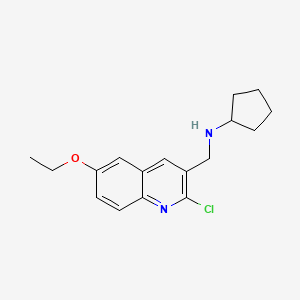
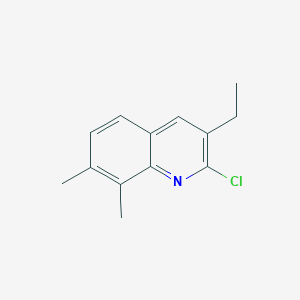
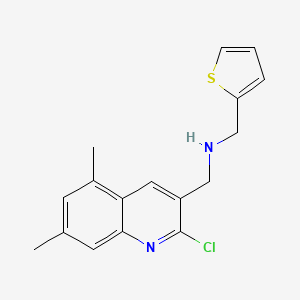
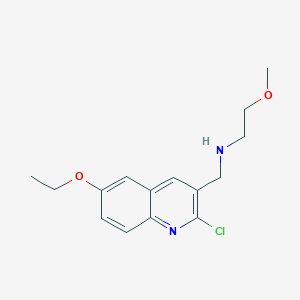
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)
![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)
